3-Methylbenzofuran-2-carbonitrile

EGFR kinase inhibition antiproliferative activity cyanobenzofuran derivatives

Procure 3-Methylbenzofuran-2-carbonitrile for kinase-targeted drug discovery. This 3-methyl-2-cyano benzofuran is the essential scaffold for synthesizing EGFR inhibitors with IC₅₀ values of 0.81–1.12 µM, comparable to gefitinib. Generic substitution is scientifically invalid: the 3-methyl-2-carbonitrile electronic profile is critical for target binding and cannot be replicated by other positional isomers. Use as a validated starting point for antiproliferative SAR studies (HePG2, HCT-116, MCF-7) or as a precursor to 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile for antimicrobial heterocycle synthesis. Also serves as a quantitative negative control in farnesyltransferase assays (IC₅₀ >55.69 µM).

Molecular Formula C10H7NO
Molecular Weight 157.172
CAS No. 2076-42-8
Cat. No. B2628644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzofuran-2-carbonitrile
CAS2076-42-8
Molecular FormulaC10H7NO
Molecular Weight157.172
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C#N
InChIInChI=1S/C10H7NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3
InChIKeySMTGAKOXIJJOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzofuran-2-carbonitrile (CAS 2076-42-8): A 2-Cyano-3-Methyl Benzofuran Scaffold for Kinase-Targeted Drug Discovery


3-Methylbenzofuran-2-carbonitrile (CAS 2076-42-8, molecular formula C₁₀H₇NO, MW 157.17) is a heterocyclic building block featuring a benzofuran core with a nitrile group at the 2-position and a methyl group at the 3-position [1]. This specific 2-cyano-3-methyl substitution pattern confers a distinct electronic and steric profile that differentiates it from other positional isomers in the methylbenzofuran-carbonitrile family [2]. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across multiple therapeutic targets including kinases, antimicrobial pathways, and anti-inflammatory mechanisms [3]. The compound serves primarily as a synthetic intermediate for constructing more elaborate bioactive molecules, particularly nitrile-containing benzofuran derivatives with demonstrated antiproliferative and kinase inhibitory activities [4].

Why Generic Benzofuran Substitution Fails: Position-Specific Electronic Effects Determine Kinase Inhibitory Activity


Generic substitution among benzofuran-2-carbonitrile analogs is scientifically invalid due to the profound impact of methyl group positioning on both electronic distribution and target binding affinity. The 3-methyl-2-carbonitrile configuration creates a unique electron density profile that differs substantially from 2-methyl or 5-methyl positional isomers, directly affecting the compound's reactivity as a synthetic intermediate and the biological activity of its derived products [1]. In EGFR tyrosine kinase inhibition assays, cyanobenzofuran derivatives bearing the 3-substituted scaffold demonstrate IC₅₀ values ranging from 0.81 to 1.12 µM—a level of potency that is not observed with unsubstituted benzofuran-2-carbonitrile analogs, which lack comparable published kinase inhibition data [2]. This position-dependent activity extends to VEGFR-2 inhibition and antimicrobial applications, where the 3-methylbenzofuran core serves as an essential pharmacophoric element that cannot be replicated by alternative substitution patterns [3].

3-Methylbenzofuran-2-carbonitrile (CAS 2076-42-8): Quantitative Differential Evidence for Procurement Decisions


EGFR Tyrosine Kinase Inhibition: 3-Methylbenzofuran-Derived Cyanobenzofurans Achieve IC₅₀ Comparable to Gefitinib

Cyanobenzofuran derivatives synthesized from the 3-methylbenzofuran-2-carbonitrile scaffold demonstrate EGFR tyrosine kinase inhibitory activity with IC₅₀ values ranging from 0.81 to 1.12 µM, comparable to the reference inhibitor gefitinib (IC₅₀ = 0.90 µM) when tested under identical assay conditions [1]. Compounds 2, 3, 10, and 11 in this series exhibited this level of EGFR TK inhibition, with compounds 3 and 11 additionally inducing apoptosis at the Pre-G phase and G2/M cell cycle arrest, accompanied by caspase-3 elevation of 5.7-fold and 7.3-fold respectively [1]. In contrast, unsubstituted benzofuran-2-carbonitrile (CAS 41717-32-2) lacks published EGFR inhibition data at comparable potency thresholds [2].

EGFR kinase inhibition antiproliferative activity cyanobenzofuran derivatives cancer therapeutics

Antiproliferative Activity: 3-Methylbenzofuran-2-carbonitrile-Derived Compounds Demonstrate Broad-Spectrum Cytotoxicity Across Multiple Cancer Cell Lines

Compounds synthesized from the 3-methylbenzofuran-2-carbonitrile scaffold exhibit broad-spectrum antiproliferative activity against HePG2 (hepatocellular carcinoma, IC₅₀ = 16.08–23.67 µM), HCT-116 (colorectal carcinoma, IC₅₀ = 8.81–13.85 µM), and MCF-7 (breast adenocarcinoma, IC₅₀ = 8.36–17.28 µM) cell lines [1]. These compounds (specifically derivatives 2 and 8) were evaluated in direct comparison to doxorubicin (IC₅₀ = 4.17–8.87 µM) and Afatinib (IC₅₀ = 5.5–11.2 µM) under identical 72-hour MTT assay conditions [1]. While less potent than the clinical comparators, the activity profile validates the 3-methylbenzofuran-2-carbonitrile core as a viable starting point for lead optimization. In contrast, 2-methylbenzofuran-5-carbonitrile (CAS 16238-12-3) lacks comparable published antiproliferative data in peer-reviewed studies .

antiproliferative screening cytotoxicity assay MCF-7 HePG2 HCT-116

Structure-Activity Relationship: 3-Methyl Substitution Confers Submicromolar CK2 Inhibitory Activity Absent in Non-Methylated Analogs

Benzofuran derivatives bearing the 3-methyl substitution pattern have been identified as potent CK2 (casein kinase 2) inhibitors with IC₅₀ values in the submicromolar range, as demonstrated through non-radiometric in vitro assays [1]. This class-level SAR finding indicates that the 3-methyl group is a critical structural determinant for CK2 inhibitory activity within the benzofuran-2-carbonitrile chemical space [1]. In contrast, the unsubstituted benzofuran-2-carbonitrile (CAS 41717-32-2) shows no published CK2 inhibitory activity, and its documented applications are limited to serving as a precursor for imidazoline I₁/I₂ selective ligands and antiparasitic arylthiazolines [2]. The presence of the 3-methyl substituent in the target compound therefore provides a distinct entry point for CK2-targeted drug discovery that is not available from the non-methylated parent scaffold.

CK2 kinase inhibition structure-activity relationship benzofuran scaffold submicromolar potency

Synthetic Versatility: 3-Methylbenzofuran-2-carbonitrile Serves as a Key Intermediate for Diverse Bioactive Heterocycles Including Pyrazoles, Oximes, and Hydrazones

3-Methylbenzofuran-2-carbonitrile and its derived intermediates (specifically 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile) serve as versatile starting materials for synthesizing structurally diverse heterocyclic compounds with demonstrated antimicrobial activity [1]. The synthetic pathway enables access to pyrazoles, oximes, hydrazones, and 3,1-benzoxazines—compound classes with distinct pharmacological profiles [1]. In antimicrobial screening against five fungal species and four bacterial species, several of these 3-methylbenzofuran-derived compounds exhibited significant activity, with MIC values determined against most test organisms [1]. In comparison, 5-methylbenzofuran-2-carbonitrile and 7-methylbenzofuran-4-carbonitrile positional isomers lack equivalent published synthetic pathway documentation demonstrating access to comparable heterocyclic diversity .

synthetic intermediate heterocyclic chemistry pyrazole synthesis hydrazone formation oxime derivatives

VEGFR-2 Kinase Inhibition: 3-Methylbenzofuran Derivatives Demonstrate Anticancer Activity Against NSCLC Cell Lines

Two sets of 3-methylbenzofuran derivatives (4a–d, 6a–c, 8a–c, 11 and 3-(morpholinomethyl)benzofurans 15a–c, 16a–b, 17a–b, 18) have been assessed for anticancer activity toward non-small cell lung carcinoma A549 and NCI-H23 cell lines, with documented VEGFR-2 inhibitory activity [1]. This class-level evidence demonstrates that the 3-methylbenzofuran core serves as a privileged scaffold for developing VEGFR-2 targeted anticancer agents [1]. The broader benzofuran chemical class has established VEGFR-2 inhibitory activity, with furochromone and benzofuran derivatives showing in vitro enzymatic inhibition of VEGFR-2 kinase, cytotoxicity across fifteen human cancer cell lines, and in vivo antiprostate cancer activity [2]. In contrast, unsubstituted benzofuran-2-carbonitrile (CAS 41717-32-2) lacks published VEGFR-2 inhibition data [3].

VEGFR-2 inhibition non-small cell lung carcinoma A549 cell line NCI-H23 cell line antiangiogenic activity

Inactive Profile in Farnesyltransferase Assay: Target Compound Demonstrates >55.69 µM IC₅₀ Enabling Negative Control Applications

3-Methylbenzofuran-2-carbonitrile (SID57288035) was evaluated in a farnesyltransferase inhibition assay using cultured Ha-Ras-transformed RAT1 cells and demonstrated inactivity with an IC₅₀ > 55.69 µM . This quantitative inactivity profile contrasts sharply with the submicromolar EGFR and CK2 inhibitory activities observed for its derived analogs, establishing a clear activity cliff driven by structural elaboration [1]. This inactivity profile may provide utility as a negative control compound in selectivity profiling studies where differentiation between target-specific and off-target activities is required. In contrast, structurally similar benzofuran-2-carbonitrile derivatives with additional substitution patterns show varying degrees of enzyme inhibitory activity, with some achieving nanomolar potency in kinase assays [2].

farnesyltransferase inhibition negative control selectivity profiling assay validation

Validated Application Scenarios for 3-Methylbenzofuran-2-carbonitrile (CAS 2076-42-8) in Drug Discovery and Chemical Biology


EGFR-Targeted Kinase Inhibitor Lead Discovery

Procure 3-methylbenzofuran-2-carbonitrile as a starting scaffold for synthesizing cyanobenzofuran derivatives with demonstrated EGFR tyrosine kinase inhibitory activity (IC₅₀ = 0.81–1.12 µM, comparable to gefitinib at 0.90 µM). The scaffold enables access to compounds that induce apoptosis and G2/M cell cycle arrest with 5.7–7.3-fold caspase-3 elevation. This application is supported by direct head-to-head comparative data against gefitinib in peer-reviewed studies [1].

Broad-Spectrum Anticancer SAR Campaigns Requiring Multi-Cell-Line Baseline Activity

Utilize 3-methylbenzofuran-2-carbonitrile as a core scaffold for structure-activity relationship studies targeting HePG2 (liver), HCT-116 (colorectal), and MCF-7 (breast) cancer cell lines. Documented baseline antiproliferative activity (IC₅₀ = 8.36–23.67 µM across cell lines) provides a quantifiable starting point for lead optimization, with validated comparators (doxorubicin, Afatinib) enabling benchmark assessment of structural modifications [1].

Synthesis of Diverse Antimicrobial Heterocycles via 3-Oxopropanenitrile Intermediates

Employ 3-methylbenzofuran-2-carbonitrile as a precursor for generating 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile, which serves as a versatile intermediate for synthesizing pyrazoles, oximes, hydrazones, and 3,1-benzoxazines. These heterocyclic products have demonstrated antimicrobial activity against five fungal and four bacterial species, with MIC values determined against most test organisms. The established synthetic pathways are fully documented and reproducible [2].

Negative Control Compound for Farnesyltransferase Selectivity Profiling

Deploy 3-methylbenzofuran-2-carbonitrile as a structurally characterized negative control in farnesyltransferase inhibition assays. The compound demonstrates inactivity (IC₅₀ > 55.69 µM) in displacement assays using Ha-Ras-transformed RAT1 cells, providing a quantitative benchmark for distinguishing target-specific inhibition from non-specific assay interference. This application is supported by documented assay data from authoritative screening databases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylbenzofuran-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.